molecular formula C17H14ClN3OS B2501525 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 688337-07-7

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2501525
CAS No.: 688337-07-7
M. Wt: 343.83
InChI Key: IINYRABMNQDUHD-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

Based on the properties of indole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could lead to changes in the conformation and function of the target proteins, thereby modulating their activity .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these biological activities.

Pharmacokinetics

The molecular formula of the compound is C23H21ClN4O4S2, with an average mass of 517.020 Da and a monoisotopic mass of 516.069275 Da These properties could influence the compound’s bioavailability For instance, the compound’s relatively high molecular weight might limit its absorption and distribution

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels, such as modulation of protein function, alteration of signal transduction pathways, and induction of cell death in certain cell types.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of 1-(4-chlorophenyl)-1H-imidazole-2-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both sulfur and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-6-8-15(9-7-13)21-11-10-19-17(21)23-12-16(22)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINYRABMNQDUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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